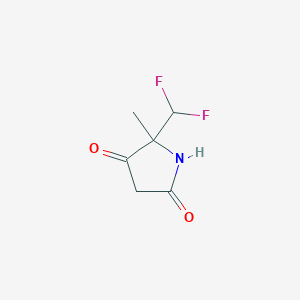

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione

Description

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione is a pyrrolidine-2,4-dione derivative characterized by a difluoromethyl (-CF₂H) and a methyl (-CH₃) group at the 5-position of the pyrrolidine ring. The difluoromethyl group introduces electron-withdrawing effects and enhanced metabolic stability, which are critical in medicinal chemistry . Pyrrolidine-2,4-dione derivatives are synthetically accessible via Knoevenagel condensation or alkylation reactions, as demonstrated in related compounds (e.g., thiazolidine-2,4-diones) .

Properties

IUPAC Name |

5-(difluoromethyl)-5-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NO2/c1-6(5(7)8)3(10)2-4(11)9-6/h5H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJUIFYLQBCVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione typically involves the introduction of the difluoromethyl group into a pyrrolidine-2,4-dione scaffold. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as ClCF₂H. The reaction conditions often require the presence of a base and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azides or other substituted products.

Scientific Research Applications

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrrolidine-2,4-dione Derivatives

Key Observations:

Substituent Impact on Bioactivity: Electron-Withdrawing Groups: The difluoromethyl group in this compound may enhance acidity of the dione protons, influencing enzyme-binding interactions, similar to fluorinated analogues in kinase inhibitors .

Biological Activity: Thiazolidine-2,4-diones with arylidene substituents (e.g., 5-(3-methoxybenzylidene)) show strong lipoxygenase inhibition (84.2%), surpassing Trolox (62.3%) . In contrast, fluorinated pyrrolidine diones may target kinases or proteases due to fluorine’s electronegativity .

Synthetic Accessibility: this compound is likely synthesized via Knoevenagel condensation or alkylation, akin to 5-arylidene-thiazolidine-2,4-diones . Fluorine incorporation may require specialized reagents (e.g., difluoromethylation agents) .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Comparison of Physicochemical Properties

| Property | This compound | 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione | 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione |

|---|---|---|---|

| Molecular Weight | ~178 g/mol | ~250 g/mol | ~307 g/mol |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~2.5 | ~3.8 |

| Solubility | Moderate in polar aprotic solvents | Low aqueous solubility | Low aqueous solubility |

| Metabolic Stability | High (due to C-F bonds) | Moderate | Moderate |

Key Insights:

- Metabolic Resistance: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated diones .

Biological Activity

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with a difluoromethyl group and a methyl substituent at the 5-position. This structure contributes to its unique chemical properties, enhancing lipophilicity and metabolic stability compared to similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoromethyl group increases binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound has been investigated for its potential as a bioactive agent in various therapeutic contexts, including anti-inflammatory and anticancer activities.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. The compound's mechanism involves competitive inhibition, where it competes with the substrate for the active site on the enzyme.

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various cancer cell lines. For instance, it has shown selective cytotoxicity against lung carcinoma cells (NCI-H292), with observed effects including apoptosis induction and genotoxicity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| NCI-H292 | 1.26 | Induction of apoptosis |

| PC3 | Varies | Inhibition of tubulin polymerization |

| MCF-7 | Varies | Cell cycle arrest |

Case Studies

- Study on Lung Carcinoma : A detailed study assessed the cytotoxic effects of this compound on NCI-H292 cells. The results indicated an IC50 value of 1.26 μg/mL after 72 hours of incubation, demonstrating significant cytotoxicity and genotoxicity without affecting normal PBMC cells .

- Comparative Analysis : In comparison with other similar compounds such as 5-Methylpyrrolidine-2,4-dione and 5-(Trifluoromethyl)-5-methylpyrrolidine-2,4-dione, it was noted that the presence of the difluoromethyl group in this compound imparts unique properties that enhance its biological activity .

Applications in Medicine

The therapeutic implications of this compound extend beyond cancer treatment. Its potential as an anti-inflammatory agent has been explored, showing promise in modulating inflammatory pathways through enzyme inhibition. Furthermore, ongoing research is investigating its role in developing novel materials and agrochemicals due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.